molecular formula C13H17NO7 B556576 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 175281-76-2

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No.: B556576
CAS No.: 175281-76-2
M. Wt: 299.28 g/mol
InChI Key: DUIJUTBRRZCWRD-UHFFFAOYSA-N
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Description

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a nitrophenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps. One common method starts with the reaction of acetovanillone with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to 50°C. The product, ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate, is then reacted with sodium azide in DMF at 60°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: The major product would be 4-(4-(1-oxoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.

    Reduction: The major product would be 4-(4-(1-hydroxyethyl)-2-methoxy-5-aminophenoxy)butanoic acid.

    Substitution: The products would vary depending on the substituent introduced.

Scientific Research Applications

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl group may form hydrogen bonds, the methoxy group may participate in hydrophobic interactions, and the nitro group may be involved in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIJUTBRRZCWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392475
Record name 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
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URL https://comptox.epa.gov/dashboard/DTXSID80392475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175281-76-2
Record name 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate (5.04 g) from above was stirred with lithium hydroxide monohydrate in methanol using conventional protocols. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid was obtained as an amorphous yellow solid (4.0 g, 83%). 1H NMR (CDCl3) δ1.34 (3H, d, J=11 Hz, MeCOH), 2.03 (2H, m, CCH2C), 2.38 (2H, t, J=7.3 Hz, CH2CO), 3.81 (3H, s, OMe), 3.96 (2H, t, J=7.4 Hz, CH2O), 4.13 (2H, brs, OH), 5.38 (1H, q, J=10.8 Hz, CHOH), 7.19 (1H, s, aromatic, and 7.43 (1H, s, aromatic).
Name
Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?

A1: this compound functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable this compound moiety.

Q2: What are the key characteristics of this compound relevant to its use as a photolabile linker?

A2: this compound is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].

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